molecular formula C13H13N3O B6899414 N-(2-benzylpyrimidin-4-yl)acetamide

N-(2-benzylpyrimidin-4-yl)acetamide

Cat. No.: B6899414
M. Wt: 227.26 g/mol
InChI Key: OEPRVBAROVTNAF-UHFFFAOYSA-N
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Description

N-(2-Benzylpyrimidin-4-yl)acetamide is an acetamide derivative featuring a pyrimidine core substituted at position 2 with a benzyl group and at position 4 with an acetamide moiety. The benzyl group may confer unique physicochemical properties, such as enhanced lipophilicity or steric effects, which influence reactivity, solubility, and biological activity compared to other substituents like nitro, sulfanyl, or halogen groups .

Properties

IUPAC Name

N-(2-benzylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-10(17)15-12-7-8-14-13(16-12)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPRVBAROVTNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=NC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzylpyrimidin-4-yl)acetamide typically involves the reaction of 2-benzylpyrimidine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

    Starting Materials: 2-benzylpyrimidine and acetic anhydride.

    Reaction Conditions: Reflux in an appropriate solvent (e.g., toluene) for several hours.

    Purification: Recrystallization from a suitable solvent (e.g., ethanol).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzylpyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-benzylpyrimidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell cycle regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The benzyl group in N-(2-benzylpyrimidin-4-yl)acetamide distinguishes it from similar pyrimidine acetamides. Key analogs and their substituent effects include:

Compound Name / Structure Substituents on Pyrimidine Ring Key Properties & Effects Source
Bis-pyrimidine acetamides (e.g., Compound 12 ) 4-(4-Nitrophenyl), 6,2-diyl Nitro groups enhance electron-withdrawing effects, increasing thermal stability (mp: 220–240°C).
2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide Hydroxy, methyl, n-butyl Hydroxy group improves solubility; alkyl chains increase hydrophobicity.
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Sulfanyl, 4-methylpyridinyl Sulfanyl group introduces conformational rigidity (confirmed via X-ray crystallography).
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Trifluoromethylbenzothiazole, phenyl Fluorinated groups enhance metabolic stability and bioavailability.
  • Benzyl vs.
  • Benzyl vs. Sulfanyl Groups : Sulfanyl-linked analogs exhibit rigid conformations due to S–C bond constraints, whereas the benzyl group may allow greater rotational freedom, influencing binding affinities in biological systems .

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